molecular formula C7H9BrClNO B1493981 3-Bromo-2-Methoxyaniline hydrochloride CAS No. 1437383-39-5

3-Bromo-2-Methoxyaniline hydrochloride

Cat. No.: B1493981
CAS No.: 1437383-39-5
M. Wt: 238.51 g/mol
InChI Key: YAOIGFFVDWGVIU-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 3-bromo-2-methoxyaniline;hydrochloride. The compound possesses the Chemical Abstracts Service registry number 1437383-39-5 and is catalogued in the PubChem database under the Compound Identifier 86810414. Alternative nomenclature includes 3-bromo-2-methoxyaniline;hydrochloride and 3-Bromo-2-methoxyaniline hydrochloric acid salt.

The molecular formula of the hydrochloride salt is C₇H₉BrClNO, reflecting the addition of hydrochloric acid to the parent amine compound. This formula indicates the presence of seven carbon atoms, nine hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight of the hydrochloride salt is precisely 238.51 grams per mole, representing an increase of approximately 36.46 grams per mole compared to the free base form.

Property Value Reference
Molecular Formula C₇H₉BrClNO
Molecular Weight 238.51 g/mol
Chemical Abstracts Service Number 1437383-39-5
PubChem Compound Identifier 86810414
International Union of Pure and Applied Chemistry Name 3-bromo-2-methoxyaniline;hydrochloride

The structural representation can be expressed through the Simplified Molecular-Input Line-Entry System notation as COC1=C(C=CC=C1Br)N.Cl, which clearly delineates the spatial arrangement of substituents. The International Chemical Identifier key YAOIGFFVDWGVIU-UHFFFAOYSA-N provides a unique digital fingerprint for database searches. The parent compound, 3-bromo-2-methoxyaniline, is referenced in PubChem under Compound Identifier 22667735, establishing the relationship between the free base and its hydrochloride salt derivative.

The structural architecture features a benzene ring with three distinct substituents: an amino group at position 1, a methoxy group at position 2, and a bromine atom at position 3. This substitution pattern creates a unique electronic environment that influences both the physical properties and chemical reactivity of the compound. The methoxy group acts as an electron-donating substituent through resonance effects, while the bromine atom serves as an electron-withdrawing group through inductive effects, creating an interesting balance of electronic influences on the aromatic system.

Historical Development and Discovery Timeline

The historical development of this compound is intrinsically linked to the broader evolution of halogenated aromatic amine chemistry and the systematic exploration of substituted aniline derivatives. While specific discovery dates for this particular compound are not extensively documented in the available literature, the development can be traced through the progression of related chemical research and database entries.

The earliest documented database entry for the hydrochloride salt appears in PubChem with a creation date of February 7, 2015, and the most recent modification recorded on May 24, 2025. This timeline suggests that the compound has been formally characterized and catalogued within the past decade, though synthesis and preliminary studies may have occurred earlier. The systematic study of brominated methoxyanilines likely emerged from the broader investigation of halogenated aromatic compounds that gained momentum in the mid-to-late twentieth century.

The parent compound, 3-bromo-2-methoxyaniline, carries the Chemical Abstracts Service number 116557-46-1, indicating its earlier recognition and cataloguing in chemical databases. This compound has been commercially available through various chemical suppliers, with companies such as Tokyo Chemical Industry and Fisher Scientific offering research-grade materials for synthetic applications. The development of the hydrochloride salt form represents a logical progression in pharmaceutical and synthetic chemistry, where salt formation is commonly employed to enhance compound stability, solubility, and handling characteristics.

Timeline Event Date Significance
PubChem Database Creation February 7, 2015 First formal database entry
Most Recent Database Update May 24, 2025 Current characterization status
Parent Compound Commercial Availability Multiple sources documented Establishment of synthetic accessibility

The evolution of analytical techniques and spectroscopic methods has greatly facilitated the comprehensive characterization of such compounds. Modern Nuclear Magnetic Resonance spectroscopy, mass spectrometry, and X-ray crystallography have enabled detailed structural confirmation and purity assessment of both the free base and hydrochloride salt forms. The advancement of computational chemistry methods has also contributed to understanding the electronic properties and reactivity patterns of these substituted aromatic systems.

Positional Isomerism in Brominated Methoxyanilines

The study of positional isomerism in brominated methoxyanilines reveals the profound impact of substituent positioning on molecular properties and chemical behavior. This compound represents one member of a family of constitutional isomers that demonstrate how subtle structural changes can lead to significantly different physical and chemical characteristics.

Several distinct positional isomers exist within the brominated methoxyaniline family, each characterized by unique Chemical Abstracts Service registry numbers and distinct physical properties. 2-Bromo-3-methoxyaniline, catalogued under Chemical Abstracts Service number 112970-44-2, represents a constitutional isomer where the bromine and methoxy substituents have exchanged positions relative to the 3-bromo-2-methoxyaniline structure. This compound exhibits different melting and boiling points, demonstrating the influence of substitution pattern on intermolecular interactions.

4-Bromo-2-methoxyaniline, assigned Chemical Abstracts Service number 59557-91-4, presents another isomeric variation with the bromine atom positioned para to the amino group. This compound displays a melting point of 59°C and a predicted boiling point of 250.4°C, values that differ markedly from other isomers in the series. The para-substitution pattern creates a different electronic environment compared to the ortho and meta arrangements found in other isomers.

Isomer Chemical Abstracts Service Number Melting Point Boiling Point Molecular Weight
3-Bromo-2-methoxyaniline 116557-46-1 Not specified 159°C/30 mmHg 202.05 g/mol
2-Bromo-3-methoxyaniline 112970-44-2 Not specified Not specified 202.05 g/mol
4-Bromo-2-methoxyaniline 59557-91-4 59°C 250.4°C (predicted) 202.05 g/mol
5-Bromo-2-methoxyaniline 6358-77-6 94-96°C 275°C 202.05 g/mol
2-Bromo-6-methoxyaniline 5473-01-8 Not specified Not specified 202.05 g/mol

5-Bromo-2-methoxyaniline, bearing Chemical Abstracts Service number 6358-77-6, demonstrates yet another substitution pattern with the bromine atom in the meta position relative to the methoxy group. This isomer exhibits a notably higher melting point range of 94-96°C and a boiling point of 275°C, indicating stronger intermolecular interactions compared to other family members. The elevated thermal properties suggest enhanced molecular packing efficiency in the solid state.

2-Bromo-6-methoxyaniline, identified by Chemical Abstracts Service number 5473-01-8, completes the primary isomeric series with a substitution pattern that places the bromine and methoxy groups in a 1,3-relationship on the benzene ring. Each of these isomers maintains the same molecular formula C₇H₈BrNO and identical molecular weight of 202.05 grams per mole, yet exhibits distinct physical and chemical properties arising from the different spatial arrangements of functional groups.

The electronic effects of substituent positioning profoundly influence the basicity of the amino group and the overall reactivity profile of each isomer. The proximity of electron-donating methoxy groups and electron-withdrawing bromine atoms creates varying degrees of electronic activation or deactivation of the aromatic ring system. These effects have significant implications for synthetic applications, where specific isomers may exhibit preferential reactivity toward particular electrophilic or nucleophilic reaction partners.

Research into constitutional isomers of brominated-functionalized compounds has demonstrated that isomeric yield distribution during synthesis can be influenced by reaction conditions and feed ratios. Studies on related brominated aromatic systems have shown that the spatial arrangement of substituents affects not only chemical reactivity but also physical properties such as melting points, Nuclear Magnetic Resonance spectra, crystal structures, and binding constants. These findings underscore the importance of precise structural identification when working with isomeric brominated methoxyaniline derivatives.

Properties

IUPAC Name

3-bromo-2-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOIGFFVDWGVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Description

The most common and reported method for preparing 3-Bromo-2-methoxyaniline hydrochloride involves two main steps:

  • Step 1: Bromination of 2-Methoxyaniline
    2-Methoxyaniline undergoes electrophilic aromatic substitution with bromine to selectively introduce a bromine atom at the 3-position of the aromatic ring. The reaction conditions are controlled to avoid polybromination and to achieve regioselectivity.

  • Step 2: Conversion to Hydrochloride Salt
    The free base 3-bromo-2-methoxyaniline is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and facilitating handling and purification.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Bromination Bromine (Br2), solvent (e.g., acetic acid or aqueous medium), controlled temperature Introduction of bromine at 3-position
Salt Formation Hydrochloric acid (HCl), solvent (e.g., ethanol or water) Formation of stable hydrochloride salt

This method is straightforward and scalable, making it suitable for laboratory and industrial synthesis.

Alternative Synthetic Approaches and Research Findings

While direct bromination is the primary method, related synthetic strategies can be inferred from analogous compounds and patented methods involving substituted anilines:

  • Nucleophilic Aromatic Substitution and Reduction Routes
    Some patents describe the preparation of related bromo-methoxyanilines via nucleophilic aromatic substitution on halogenated nitrobenzenes followed by reduction of the nitro group to an amine. Although these methods are more complex, they offer alternative pathways when direct bromination is unsuitable.

  • Use of Protecting Groups and Selective Brominating Agents
    To improve regioselectivity and yield, protecting groups on the amino or methoxy functionalities may be employed, followed by bromination using milder brominating agents such as N-bromosuccinimide (NBS).

  • Purification Techniques
    After synthesis, purification typically involves crystallization of the hydrochloride salt from suitable solvents, ensuring high purity for research applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Direct Bromination + Salt Formation 2-Methoxyaniline Br2, HCl, controlled temperature Simple, cost-effective, scalable Requires careful control to avoid polybromination
Nucleophilic Aromatic Substitution + Reduction Halogenated nitrobenzene Nucleophile (e.g., methoxide), reducing agent Alternative route, regioselective Multi-step, more complex
Protected Group Bromination Protected 2-methoxyaniline NBS or Br2, protecting groups Improved selectivity Additional steps for protection/deprotection

Research and Application Notes

  • The bromination step must be carefully controlled to avoid over-bromination, which can reduce yield and complicate purification.
  • The formation of the hydrochloride salt improves compound stability and facilitates handling, which is critical for downstream applications in pharmaceutical synthesis.
  • Safety protocols are essential due to the toxicity and reactivity of bromine and the amine hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-Methoxyaniline hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic substitution: Formation of substituted anilines.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

3-Bromo-2-Methoxyaniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-Methoxyaniline hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups on the benzene ring influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Key Parameters of this compound and Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Similarity Score
This compound 1437383-39-5 C₇H₈BrNO·HCl 238.51 Br (3), OCH₃ (2) 1.00 (Reference)
3-Bromo-4-Methoxyaniline hydrochloride 80523-34-8 C₇H₈BrNO·HCl 238.51 Br (3), OCH₃ (4) 0.92
3-Methoxyaniline hydrochloride 6315-89-5 C₇H₁₀NO·HCl 175.62 OCH₃ (3) 0.92
5-Bromo-4-Methoxy-2-methylaniline 861084-04-0 C₈H₁₀BrNO 216.08 Br (5), OCH₃ (4), CH₃ (2) 0.87
2-Bromo-3-Methoxyaniline hydrochloride 67853-38-7 C₇H₈BrNO·HCl 238.51 Br (2), OCH₃ (3) 0.89

Notes:

  • Similarity scores are calculated based on structural alignment and functional group overlap (Tanimoto coefficient ≥0.85) .

Key Differences and Implications

3-Bromo-4-Methoxyaniline Hydrochloride (CAS 80523-34-8)

  • Substituent Position: The methoxy group shifts from position 2 to 4, reducing steric hindrance near the amino group. This enhances its reactivity in electrophilic substitution reactions compared to the reference compound .
  • Applications : Preferred in synthesizing dyes and liquid crystals due to improved thermal stability.

3-Methoxyaniline Hydrochloride (CAS 6315-89-5)

  • Halogen Absence : Lacks the bromine atom, resulting in lower molecular weight (175.62 vs. 238.51 g/mol) and higher solubility in aqueous media.
  • Reactivity : The absence of bromine limits its use in Suzuki-Miyaura coupling but makes it suitable for diazotization reactions .

5-Bromo-4-Methoxy-2-methylaniline (CAS 861084-04-0)

  • Methyl Group Addition : The methyl group at position 2 increases hydrophobicity, making it ideal for lipid-soluble drug intermediates. However, the bromine at position 5 reduces electronic effects on the aromatic ring, lowering reactivity in nucleophilic substitutions .

2-Bromo-3-Methoxyaniline Hydrochloride (CAS 67853-38-7)

  • Positional Isomerism : Bromine and methoxy groups swap positions, altering electronic distribution. The ortho-methoxy group increases steric hindrance, slowing reaction kinetics in cross-coupling applications compared to the reference compound .

Biological Activity

The compound 2-(2-Bromoethyl)-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS Number: 2097974-48-4) belongs to the class of dihydropyridazin derivatives. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview.

  • Molecular Formula: C13H13BrN2O
  • Molecular Weight: 293.16 g/mol
  • Structure: The compound features a bromoethyl group and a methylphenyl moiety attached to the dihydropyridazin core.
PropertyValue
CAS Number2097974-48-4
Molecular FormulaC13H13BrN2O
Molecular Weight293.16 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Research indicates that compounds similar to 2-(2-Bromoethyl)-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one exhibit various biological activities, primarily through their interaction with specific biological targets. The dihydropyridazin framework is known for its potential in modulating enzyme activity and influencing cellular signaling pathways.

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Anticancer Potential: Dihydropyridazine derivatives have been investigated for their anticancer activity, particularly in targeting cancer cell proliferation and inducing apoptosis.

Case Studies and Research Findings

A recent study explored the effects of similar dihydropyridazine compounds on cancer cell lines. The results indicated:

  • Inhibition of Cell Proliferation: Compounds demonstrated significant inhibition of proliferation in breast and lung cancer cell lines.
  • Induction of Apoptosis: Flow cytometry analysis showed increased apoptotic cells when treated with these compounds, suggesting a potential mechanism for anticancer activity.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
AnticancerReduced cell proliferation; induced apoptosis ,

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2-Methoxyaniline hydrochloride, and how do reaction conditions impact yield?

  • Methodology : The compound is typically synthesized via bromination of 2-methoxyaniline using bromine or brominating agents (e.g., NBS or HBr/H2O2), followed by treatment with HCl to form the hydrochloride salt. Key variables include solvent choice (e.g., ethanol or DCM), temperature control (0–5°C for bromination), and stoichiometric ratios of bromine to substrate. Post-reaction purification via recrystallization or column chromatography is critical for >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy at C2, bromine at C3). Aromatic protons appear as distinct doublets due to meta/para coupling .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ peak at 238.51 m/z) and fragmentation patterns .
  • Elemental Analysis : Validates C, H, N, Br, and Cl content to confirm stoichiometry .

Q. How should this compound be stored to ensure stability?

  • Methodology : Store in airtight, light-resistant containers at –20°C. The hydrochloride form is hygroscopic; desiccants like silica gel are recommended. Stability studies show decomposition <5% over 12 months under these conditions .

Advanced Research Questions

Q. How does the methoxy group at C2 influence regioselectivity in electrophilic substitution reactions?

  • Mechanistic Insight : The electron-donating methoxy group directs electrophiles to the para position (C5) relative to itself, while bromine at C3 deactivates the ring. Competition experiments with nitration or sulfonation agents (e.g., HNO3/H2SO4) show predominant substitution at C5, confirmed by HPLC and NOE NMR .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Troubleshooting : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or trace moisture. For example, Suzuki-Miyaura coupling yields drop from 85% to 60% in hygroscopic solvents due to palladium catalyst deactivation. Use anhydrous conditions and degassed solvents to replicate high-yield protocols .

Q. How can computational modeling optimize the synthesis of this compound derivatives for drug discovery?

  • Methodology : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for bromination. Molecular docking studies (e.g., AutoDock Vina) identify potential bioactivity against kinase targets, guiding synthetic prioritization .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Process Chemistry : Batch reactor scalability requires careful heat dissipation during exothermic bromination. Pilot studies show a 20% yield drop when scaling from 1g to 100g due to uneven mixing; using flow chemistry systems mitigates this .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-Methoxyaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-Methoxyaniline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.